Home > Products > Screening Compounds P108098 > N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide - 2034247-17-9

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Catalog Number: EVT-2514063
CAS Number: 2034247-17-9
Molecular Formula: C26H26N2O2
Molecular Weight: 398.506
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. While typically characterized in its salt forms, the crystal structure of the freebase Imatinib has been determined. []

NGB 2904 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide]

Compound Description: NGB 2904 is a dopamine D3 receptor antagonist. Studies have investigated its effects on cocaine abuse in rhesus monkeys, revealing its ability to attenuate both the discriminative and reinforcing stimulus effects of cocaine. []

CJB 090 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide]

Compound Description: CJB 090 acts as a partial agonist at the dopamine D3 receptor. Research has demonstrated its ability to attenuate the discriminative and reinforcing stimulus effects of cocaine in rhesus monkeys without inducing cocaine-like effects. []

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine

Compound Description: This compound represents a novel hole transport material for organic solar cells. Its synthesis involves a scalable, chromatography-free approach, resulting in an overall yield exceeding 25% over five steps. []

Star-shaped hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene end-capped with carbazole and diphenylamine units (HFB-Cz and HFB-Dpa)

Compound Description: These compounds (HFB-Cz and HFB-Dpa) are novel hole-transporting materials with high glass transition temperatures. They exhibit good solution processability and high thermal stability due to their long alkyl chains and rigid core structure. []

7-(Benzothiazol-2-yl)-9,9-di(2-ethylhexyl)-9H-fluoren-2-yl tethered iridium(III) complexes (BTF)

Compound Description: This series of iridium(III) complexes utilizes 7-(benzothiazol-2-yl)-9,9-di(2-ethylhexyl)-9H-fluoren-2-yl (BTF) as a pendant group attached to the 2-phenylpyridine ligand. Research explored the impact of extended π-conjugation and the number of BTF-ppy ligands on photophysics and reverse saturable absorption. []

Platinum(II) chloride complexes with 6-[9,9-di(2-ethylhexyl)-7-R-9H-fluoren-2-yl]-2,2′-bipyridine ligands

Compound Description: This series of platinum(II) chloride complexes incorporates 6-[9,9-di(2-ethylhexyl)-7-R-9H-fluoren-2-yl]-2,2′-bipyridine ligands. Studies investigated the impact of electron-donating or electron-withdrawing substituents at the 7-position of the fluorenyl component on the complexes' photophysics. []

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

Compound Description: The title compound features a benzothiadiazole and a fluorene fused ring system, each exhibiting a nearly planar structure. []

9-{4-[(9,9-Dimethyl-9H-fluoren-2-yl)dimethylsilyl]phenyl}-9H-carbazole

Compound Description: This compound contains two different chromophores, 9-phenyl-9H-carbazole and 9,9-dimethyl-9H-fluorene, linked via a silicon atom. This linkage successfully disrupts electronic conjugation between the chromophores. []

(R)-N-[5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib)

Compound Description: PHA739358, also known as Danusertib, is an antitumor agent. The research focuses on the development of novel synthetic routes for PHA739358, highlighting its medicinal importance. []

N-((R)-1-((S)-4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

Compound Description: This compound acts as a potent C-C chemokine receptor 1 (CCR1) antagonist. Its tritium labeling has been explored for potential applications in drug development and research. []

N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-[(3r,5s)-3,5-dimethylpiperazin-1-yl]benzamide

Compound Description: Research related to this compound primarily focuses on formulating pharmaceutical preparations to improve its in vitro dissolution. This suggests its potential therapeutic value. [, ]

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 is a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5). This compound has demonstrated antifibrotic activity in rat models. []

VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)] and its derivatives

Compound Description: VNI and its derivatives target the fungal enzyme sterol 14α-demethylase (CYP51) and are investigated for their potential as novel antifungal agents. []

[Cu(βFlu-imPhen)(POP)]PF6

Compound Description: This compound is a new copper(I) complex designed as a potential emitting material in organic light-emitting diodes (OLEDs). It utilizes a 1-(9H-fluoren-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline (βFlu-imPhen) ligand. []

Conjugated Copolymers with bis(9,9-di(2-ethylhexyl)-9H-fluoren-2-yl)quinoxaline Subunit

Compound Description: These copolymers, PT-BDFQx, PC-BDFQx, and PBDT-BDFQx, incorporate a bis(9,9-di(2-ethylhexyl)-9H-fluoren-2-yl)quinoxaline (BDFQx) unit and are investigated for their potential applications in photovoltaic devices. []

N-Methyl-N-(4-(4-(1H-benzimidazol-2-yl)[1,4]diazepan-1-yl)-2-(aryl)butyl)benzamide derivatives

Compound Description: This series of compounds exhibits activity as histamine receptor antagonists and tachykinin receptor antagonists. Their potential applications include treating allergic rhinitis, sinusitis, bronchitis, asthma, and inflammatory bowel diseases. []

N-Methyl-N-(4-(4-(1H-benzimidazol-2-yl-amino)piperidin-1-yl)-2-(aryl)butyl)benzamide derivatives

Compound Description: These compounds act as histamine receptor antagonists and tachykinin receptor antagonists, potentially useful for treating allergic diseases such as allergic rhinitis, sinusitis, bronchitis, asthma, and inflammatory bowel diseases. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It shows promise as a potential therapeutic agent for treating inflammatory diseases, particularly rheumatoid arthritis (RA). []

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives

Compound Description: This series of compounds has been synthesized and characterized using various spectroscopic techniques (1H-NMR, 13C-NMR, FT-IR, and LC-MS), suggesting their potential as research tools or drug candidates. []

N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

Compound Description: SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), showing promise for treating type 2 diabetes. Its oral administration has demonstrated a reduction in glucose levels in preclinical models. []

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives

Compound Description: This series of compounds was designed as potential anti-tubercular agents. They demonstrated promising activity against Mycobacterium tuberculosis (MTB) while exhibiting low cytotoxicity against human cancer cell lines. [, ]

N-Fluoren-1-yl-, N-Fluoren-3-yl-, and N-Fluoren-4-ylacetohydroxamic Acid

Compound Description: These compounds are isomers of the carcinogen N-fluoren-2-ylacetohydroxamic acid. Their synthesis involves the reduction of corresponding nitrofluorenes. []

Heteroleptic cationic iridium(III) complexes bearing cyclometalating 2-{3-[7-(Benzothiazol-2-yl)fluoren-2-yl]phenyl}pyridine (C∧N) ligands

Compound Description: This series of iridium(III) complexes incorporates a cyclometalating 2-{3-[7-(benzothiazol-2-yl)fluoren-2-yl]phenyl}pyridine (C∧N) ligand along with various diimine (N∧N) ligands. The study focuses on understanding the influence of the diimine ligand on the complexes' photophysics. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Compound Description: In the crystal structure of this compound, molecules are linked through N—H⋯O hydrogen bonds to form C(11) chains propagating along []. []

(E)-2-(2-(9H-fluoren-2-yl)vinyl)quinolato-zinc (FHQZn)

Compound Description: FHQZn serves as both a hole-transporting layer and an emitting layer in novel yellow organic light-emitting devices (OLEDs). The thickness of the FHQZn layer significantly influences the device's performance. []

4-Chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

Compound Description: Compound 4b demonstrates potent anti-inflammatory and analgesic properties, exhibiting a greater ability to penetrate the central nervous system (CNS) compared to celecoxib. []

1-(3-(4-Amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one enantiomers

Compound Description: These enantiomers act as irreversible covalent inhibitors of oncogenic fibroblast growth factor receptor 4 (FGFR4), with the S-configured form exhibiting greater potency than the R-configured form. []

N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazine-1-yl)-2-(tetrahydropyran-4-ylamino)benzamide

Compound Description: Research on this compound focuses on its crystalline forms, synthesis methods, and potential use as an anaplastic lymphoma kinase (ALK) inhibitor for treating diseases caused by deregulated kinase activity. [, ]

4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide (WC-10)

Compound Description: WC-10 displays high affinity and selectivity for dopamine D3 receptors. Tritium-labeled WC-10 has been used in studies to quantify dopamine D2 and D3 receptor densities in the brain. [, ]

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Compound Description: These compounds were designed and synthesized as potential anti-tubercular agents. Several of them exhibited significant activity against Mycobacterium tuberculosis H37Ra. [, ]

4-Cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

Compound Description: This compound is a 5-HT1A receptor antagonist, and its crystal and amorphous forms have been investigated. []

[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide ([11C]DS2OMe)

Compound Description: [11C]DS2OMe is a potential PET radioligand for visualizing δ-containing GABAA receptors in the brain. []

2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid

Compound Description: The crystal structure of this compound reveals a planar tricyclic 9-fluorenyl system and a short N—C(=O) bond length, typical for conjugated systems. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide hydrochloride dihydrate (Form A)

Compound Description: This compound, specifically its hydrochloride salt in the dihydrate form (Form A), has been characterized by its powder X-ray diffraction pattern. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is implicated in chronic myeloid leukemia (CML). []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to have reduced cutaneous toxicity compared to previous Akt inhibitors. []

Properties

CAS Number

2034247-17-9

Product Name

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

IUPAC Name

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Molecular Formula

C26H26N2O2

Molecular Weight

398.506

InChI

InChI=1S/C26H26N2O2/c1-30-23-12-14-28(15-13-23)22-9-6-18(7-10-22)26(29)27-21-8-11-25-20(17-21)16-19-4-2-3-5-24(19)25/h2-11,17,23H,12-16H2,1H3,(H,27,29)

InChI Key

FIGSKCCDUXJKPG-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.